Tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate
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Overview
Description
Tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate is an organic compound characterized by the presence of a tert-butyl ester group, an ethynyl group, and a hydroxycyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the ethynyl group: This step often involves the use of ethynylating agents under controlled conditions.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for tert-butyl esters often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for functional groups.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the ethynyl group can participate in π-π interactions, and the ester group can undergo hydrolysis under physiological conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1s,3s)-3-hydroxycyclopentylcarbamate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
tert-Butyl (1s,3s)-3-aminocyclopentylcarbamate: Contains an amino group instead of a hydroxy group.
Uniqueness
Tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization compared to similar compounds .
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
tert-butyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-5-11(13)6-8(7-11)9(12)14-10(2,3)4/h1,8,13H,6-7H2,2-4H3 |
InChI Key |
RZILADIWQOXOSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)(C#C)O |
Origin of Product |
United States |
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